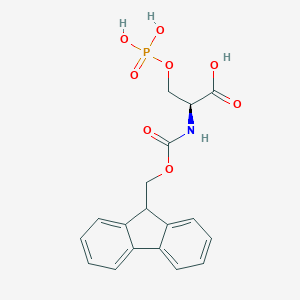

Fmoc-O-phospho-L-serine

Overview

Description

Fmoc-O-phospho-L-serine is a compound used in peptide synthesis. It has a molecular formula of C18H18NO8P and a molecular weight of 407.32 . The compound appears as a white solid .

Synthesis Analysis

Fmoc-O-phospho-L-serine is used in Solid-Phase Peptide Synthesis (SPPS) where the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . The Fmoc group is removed with a solution of piperidine, which does not disturb the acid-labile linker between the peptide and the resin . An optimized Fmoc-removal strategy using a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been shown to drastically reduce diketopiperazine (DKP) formation compared to the conventional method of 20% piperidine/DMF .

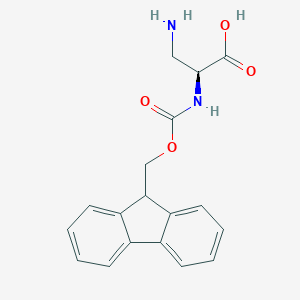

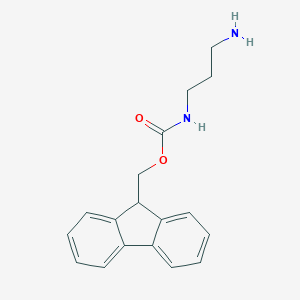

Molecular Structure Analysis

The Fmoc-O-phospho-L-serine molecule contains a total of 48 bonds. There are 30 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 3 hydroxyl groups, and 1 phosphate/thiophosphate .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach .

Physical And Chemical Properties Analysis

Fmoc-O-phospho-L-serine is a white solid with a molecular weight of 407.32 . It has an optical rotation of [a]D20 = 4.5 ± 1 ° (C=1 in DMF) and [a]D25 = 4 ± 2 ° (C=1 in Methanol) . It should be stored at temperatures less than or equal to -4 °C .

Scientific Research Applications

Fmoc-O-phospho-L-serine Applications

Peptide Synthesis: Fmoc-O-phospho-L-serine is used as an N-terminal protected reagent in peptide synthesis, allowing for the incorporation of phosphoserine residues into peptides. This is crucial for synthesizing phosphopeptides, which are important in studying protein functions and signaling pathways .

Antibiotic Synthesis: It has been utilized in the total synthesis of antibiotics like daptomycin, where cyclization via chemoselective serine ligation is a key step .

Protein Expression and Purification: This compound is applied in the expression and purification of proteins. It aids in studying chemical shifts and determining pKa values using spectroscopic methods .

Solid-Phase Peptide Synthesis (SPPS): In SPPS, Fmoc-O-phospho-L-serine is used for anchoring amino acids to resins and forming peptide bonds, which is essential for the synthesis of amidated peptides .

Phosphorylation Studies: It’s involved in phosphorylation studies of proteins to understand their structure and function better .

Chemical Shift Analysis: O-Phospho-L-serine is used to spectroscopically determine pKa values by studying its chemical shift .

Mechanism of Action

Target of Action

Fmoc-O-phospho-L-serine is a molecule that has a significant role in the synthesis of peptides. The primary target of this compound is the amine group . The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-O-phospho-L-serine plays a role in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The phosphorylated pathway is crucial for the control of L-serine biosynthesis in human cells, a process strictly related to the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors .

Pharmacokinetics

It is known that the compound is a white solid and should be stored at temperatures below -4°c . Its molecular weight is 407.32 .

Result of Action

The result of the action of Fmoc-O-phospho-L-serine is the efficient preparation of peptides containing multiple phosphorylation sites . This is achieved through standard Fmoc Solid Phase Peptide Synthesis (SPPS) methods .

Action Environment

The action of Fmoc-O-phospho-L-serine is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and can be removed rapidly by a base . Additionally, the compound should be stored at temperatures below -4°C to maintain its stability .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDJNCRIHRFKML-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427284 | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-phospho-L-serine | |

CAS RN |

158171-15-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.